
(R)-2-((tert-Butoxycarbonyl)amino)-3-(((4-methoxyphenyl)diphenylmethyl)thio)propanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-((tert-Butoxycarbonyl)amino)-3-(((4-methoxyphenyl)diphenylmethyl)thio)propanoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino acid backbone, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-(((4-methoxyphenyl)diphenylmethyl)thio)propanoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using the tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Thioether Linkage: The thioether linkage is introduced by reacting the protected amino acid with a suitable thiol compound, such as 4-methoxyphenyl diphenylmethyl thiol, under conditions that promote thioether bond formation.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Boc protection step and automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amino group.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Boc deprotection is typically carried out using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution: Nucleophilic substitution reactions may use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: The free amino acid derivative.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, ®-2-((tert-Butoxycarbonyl)amino)-3-(((4-methoxyphenyl)diphenylmethyl)thio)propanoic acid serves as a building block for the synthesis of more complex molecules. Its protected amino group allows for selective reactions at other sites of the molecule.
Biology and Medicine
This compound is of interest in medicinal chemistry for the development of new pharmaceuticals. Its unique structure may interact with biological targets in novel ways, potentially leading to the discovery of new drugs.
Industry
In the chemical industry, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its thioether linkage and protected amino group make it a versatile intermediate for various applications.
Mechanism of Action
The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-(((4-methoxyphenyl)diphenylmethyl)thio)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in further biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-3-(((4-methoxyphenyl)diphenylmethyl)thio)propanoic acid: Similar structure but lacks the Boc protecting group.
®-2-((tert-Butoxycarbonyl)amino)-3-(((4-hydroxyphenyl)diphenylmethyl)thio)propanoic acid: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
The presence of the Boc protecting group in ®-2-((tert-Butoxycarbonyl)amino)-3-(((4-methoxyphenyl)diphenylmethyl)thio)propanoic acid provides unique reactivity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C28H30NO5S |
|---|---|
Molecular Weight |
492.6 g/mol |
InChI |
InChI=1S/C28H30NO5S/c1-27(2,3)34-26(32)29-24(25(30)31)19-35-28(20-11-7-5-8-12-20,21-13-9-6-10-14-21)22-15-17-23(33-4)18-16-22/h5-18,24H,19H2,1-4H3,(H,30,31)/t24-/m0/s1 |
InChI Key |
YTQFNEUYTMBKOC-DEOSSOPVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[N][C@@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=C(C=C3)OC)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)[N]C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=C(C=C3)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13130190.png)
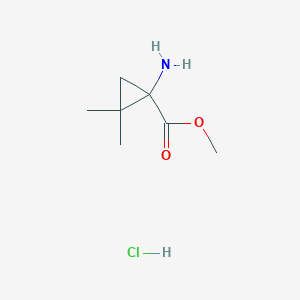
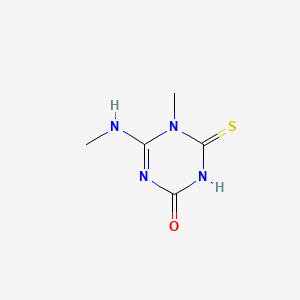
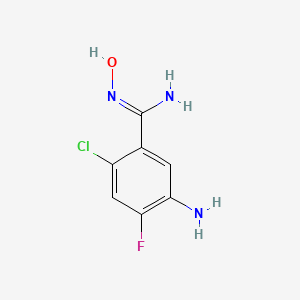
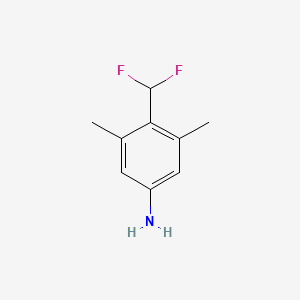
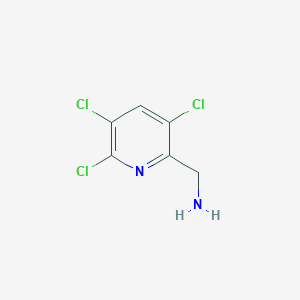
![3,3'-Bis(octyloxy)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13130229.png)
![N-[4,6-Bis(4-nitroanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13130236.png)

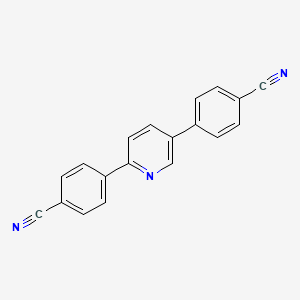
![9,10-Anthracenedione, 1,8-bis[(1-methylethyl)amino]-](/img/structure/B13130256.png)
